(1R,2S,3R)-Aprepitant (1R,2S,3R)-Aprepitant exerts inhibitory effect on action of ATP on smooth muscle; a P2Y1 purinoceptor antagonist; structure
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004394
InChI: InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
SMILES: Array
Molecular Formula: C20H16N2O5S
Molecular Weight: 396.4 g/mol

(1R,2S,3R)-Aprepitant

CAS No.:

Cat. No.: VC0004394

Molecular Formula: C20H16N2O5S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R)-Aprepitant -

Specification

Molecular Formula C20H16N2O5S
Molecular Weight 396.4 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one
Standard InChI InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
Standard InChI Key MMPTYEXNPWSTOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

PIT is a salt composed of 2,2′-pyridylisatogen (a heterocyclic organic compound) and p-toluenesulfonic acid. Its molecular formula is C₂₀H₁₆N₂O₅S, with a molecular weight of 396.4 g/mol . The compound’s structure features a pyridinyl-indole oxide core linked to a tosylate counterion (Table 1).

Table 1: Chemical Properties of 2,2′-Pyridylisatogen Tosylate

PropertyValueSource
Molecular FormulaC₂₀H₁₆N₂O₅S
Molecular Weight396.4 g/mol
CAS Number56583-49-4
IUPAC Name4-methylbenzenesulfonic acid; 1-oxido-2-pyridin-2-ylindol-1-ium-3-one

Structural Analogs and Synthetic Modifications

A simplified analog, N-pyridin-2-yl-phthalimide (MRS3461), was synthesized by replacing PIT’s nitroxyl group with a carbonyl moiety. Unlike PIT, MRS3461 showed no antagonistic activity at P2Y₁ receptors (Fig. 1A–B) . This highlights the necessity of the nitroxyl group for receptor interaction, likely due to its role in stabilizing allosteric binding.

Pharmacological Profile

P2Y₁ Receptor Antagonism

PIT selectively inhibits human P2Y₁ receptors in a non-competitive, concentration-dependent manner. In 1321N1 astrocytoma cells expressing recombinant P2Y₁ receptors, PIT reduced the maximal effect of the agonist 2-methylthio-ADP (2-MeSADP) with an IC₅₀ of 0.14 μM (Fig. 2A) . In contrast, the competitive antagonist MRS2179 caused a rightward shift in the agonist’s concentration-response curve without affecting efficacy (Fig. 2B) .

Key Findings:

  • PIT blocked endogenous agonists (ADP, ATP) with similar potency .

  • At 10 μM, PIT abolished P2Y₁-mediated inositol phosphate accumulation .

  • No agonist activity was observed at P2Y₁ receptors .

Selectivity Across P2Y Receptor Subtypes

PIT (10 μM) showed no significant activity at P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, or P2Y₁₂ receptors, confirming its selectivity for P2Y₁ . This contrasts with broader-spectrum P2Y antagonists like suramin, which interact with multiple subtypes.

Mechanism of Action: Allosteric Modulation

Structural Basis of Allostery

The nitroxyl group in PIT is critical for its activity. Structural studies suggest that this group interacts with a secondary binding site on the P2Y₁ receptor, potentially inducing conformational changes that decouple G protein activation .

Applications in Research and Therapeutics

Tool Compound in Purinergic Signaling Studies

PIT is widely used to:

  • Differentiate P2Y₁-mediated effects in complex tissues .

  • Study allosteric modulation mechanisms in GPCRs .

Synthesis and Analytical Data

Synthetic Route

PIT is synthesized via:

  • Condensation of pyridine-2-yl-amine with phthaloyl dichloride.

  • Oxidation to introduce the nitroxyl group.

  • Salt formation with p-toluenesulfonic acid .

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 8.75–8.65 (m, 1H), 7.99–7.79 (m, 4H), 7.46–7.43 (m, 1H) .

  • Mass spectrometry: m/z 396.4 (M+H⁺) .

Current Research and Future Directions

Limitations and Challenges

  • PIT’s poor solubility in aqueous buffers complicates in vivo studies .

  • Its allosteric mechanism remains incompletely characterized at the structural level.

Emerging Opportunities

  • Structural optimization: Designing analogs with improved pharmacokinetics.

  • Therapeutic exploration: Evaluating PIT in models of chronic inflammation and thrombosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator